molecular formula C9H6ClNO2 B15205844 2-Chloro-5-cyano-3-methylbenzoic acid

2-Chloro-5-cyano-3-methylbenzoic acid

Cat. No.: B15205844
M. Wt: 195.60 g/mol
InChI Key: YJFYPUWDXQRHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-cyano-3-methylbenzoic acid is an organic compound with the molecular formula C9H6ClNO2 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the second position, a cyano group at the fifth position, and a methyl group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyano-3-methylbenzoic acid can be achieved through several organic synthesis routes. One common method involves the chlorination of 3-methylbenzoic acid followed by the introduction of a cyano group. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position. The subsequent introduction of the cyano group can be achieved using a cyanating agent like sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a suitable catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyano-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper).

    Reduction: Reducing agents (e.g., LiAlH4, H2 with a catalyst).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3).

Major Products

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Reduction: Amino derivatives.

    Oxidation: Carboxyl derivatives.

Scientific Research Applications

2-Chloro-5-cyano-3-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyano-3-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of reactive functional groups. In biological systems, its interactions with molecular targets such as enzymes or receptors can lead to specific biological effects. The exact pathways and molecular targets involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-cyano-3-methylbenzoic acid: Similar structure with an amino group instead of a chlorine atom.

    2-Chloro-5-nitrobenzoic acid: Similar structure with a nitro group instead of a cyano group.

    2-Chloro-3-methylbenzoic acid: Lacks the cyano group.

Uniqueness

The presence of both a chlorine and a cyano group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

2-chloro-5-cyano-3-methylbenzoic acid

InChI

InChI=1S/C9H6ClNO2/c1-5-2-6(4-11)3-7(8(5)10)9(12)13/h2-3H,1H3,(H,12,13)

InChI Key

YJFYPUWDXQRHIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C(=O)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.